![molecular formula C18H24N6O3 B2401152 ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate CAS No. 1291854-10-8](/img/no-structure.png)

ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

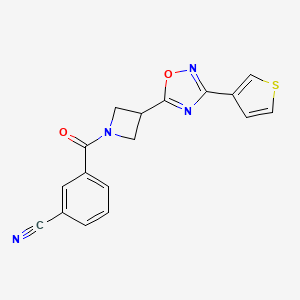

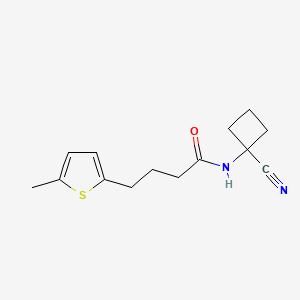

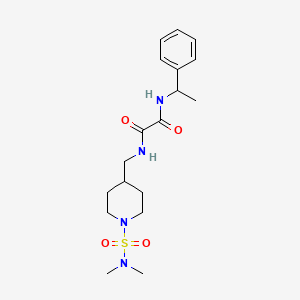

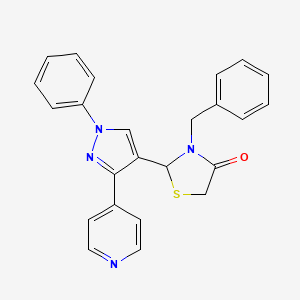

“Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate” is a compound that belongs to the class of 1,2,3-triazoles . These compounds are known for their notable therapeutic importance and are linked with amine and ester groups . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of this compound involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process results in a series of 1,2,3-triazole hybrids containing amine-ester functionality .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using different spectral techniques . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of this compound are available .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its synthesis. The Cu(I) catalyzed [3 + 2] dipolar cycloaddition is a key reaction in the formation of this compound .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Triazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial and antifungal properties. Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives and their good to moderate antimicrobial activities against various microorganisms Bektaş et al., 2007. Similarly, Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing different acid moieties linked to triazole and evaluated their antimicrobial, antilipase, and antiurease activities, finding some compounds to possess significant activities Başoğlu et al., 2013.

Antitumor Activities

The exploration of triazole derivatives for antitumor applications has also been reported. Ding et al. (2016) prepared a series of 1,2,4-triazole Schiff bases and found them to exhibit significant inhibitory activity against tumor cells, with certain compounds showing up to 99.70% inhibition Ding et al., 2016.

Enzyme Inhibitory Activities

Triazole compounds have been investigated for their enzyme inhibitory effects as well. Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues targeting Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of such compounds in addressing tuberculosis through enzyme inhibition Jeankumar et al., 2013.

Green Chemistry and Novel Synthesis Methods

Recent studies have also focused on green synthesis methods for triazole derivatives, aiming to improve efficiency and reduce environmental impact. Khaligh et al. (2020) introduced an efficient additive for the eco-friendly synthesis of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, emphasizing the importance of sustainable practices in chemical synthesis Khaligh et al., 2020.

Mécanisme D'action

Target of Action

The compound “ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate” contains an indole moiety . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to have various biologically vital properties .

Result of Action

Indole derivatives have been found to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate involves the reaction of 4-ethylphenylhydrazine with ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate to form ethyl 4-({4-ethylphenyl}amino)piperazine-1-carboxylate. This intermediate is then reacted with sodium azide and copper sulfate to form ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate.", "Starting Materials": ["4-ethylphenylhydrazine", "ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate", "sodium azide", "copper sulfate"], "Reaction": ["Step 1: React 4-ethylphenylhydrazine with ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate in the presence of a base such as triethylamine to form ethyl 4-({4-ethylphenyl}amino)piperazine-1-carboxylate.", "Step 2: React ethyl 4-({4-ethylphenyl}amino)piperazine-1-carboxylate with sodium azide and copper sulfate in the presence of a solvent such as DMF to form ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate.", "Step 3: Purify the product using techniques such as column chromatography or recrystallization."] } | |

Numéro CAS |

1291854-10-8 |

Formule moléculaire |

C18H24N6O3 |

Poids moléculaire |

372.429 |

Nom IUPAC |

ethyl 4-[5-(4-ethylanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C18H24N6O3/c1-3-13-5-7-14(8-6-13)19-16-15(20-22-21-16)17(25)23-9-11-24(12-10-23)18(26)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,19,20,21,22) |

Clé InChI |

VILYUBYZOVGWGW-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C(=O)OCC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2401069.png)

![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2401072.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-2-[methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2401075.png)

![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)

![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)

![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)